13-epi-10-Deacetyl Baccatin III

Descripción general

Descripción

10-Desacetylbaccatin III is a natural product found in Taxus wallichiana, Taxus baccata, and other organisms with data available.

Actividad Biológica

13-epi-10-Deacetyl Baccatin III is a naturally occurring compound derived from the yew tree (Taxus spp.), specifically a derivative of 10-deacetylbaccatin III. It plays a crucial role as a precursor in the biosynthesis of taxanes, which are well-known for their anticancer properties. This article delves into the biological activity of this compound, highlighting its pharmacological significance, mechanisms of action, and potential therapeutic applications.

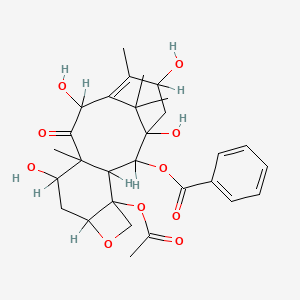

Chemical Structure and Properties

The chemical formula of this compound is , and it features unique stereochemistry at the C-13 position, where an epimeric configuration occurs. This structural variation may influence its biological activity and pharmacological properties compared to other baccatin compounds.

| Property | Value |

|---|---|

| Molecular Formula | C29H36O10 |

| Molecular Weight | 542.57 g/mol |

| CAS Number | 172018-16-5 |

| Melting Point | Not available |

| Density | Not available |

This compound exhibits significant biological activity primarily through its role in the synthesis of taxanes, particularly paclitaxel (Taxol). The mechanism involves stabilization of microtubules, preventing their depolymerization during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells, making it a valuable compound in cancer therapy.

Anticancer Properties

Research indicates that this compound has notable effects on various cancer cell lines:

- Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including HL-60 (leukemia), A431 (epidermal carcinoma), and MCF-7 (breast cancer) with varying degrees of effectiveness .

Table: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | Concentration (µM) | Inhibition (%) |

|---|---|---|

| HL-60 | 30 | 58 |

| MCF-7 | 3.65 | 46 |

| A431 | 3.65 | 53 |

Pharmacological Studies

Recent studies have explored the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

- Cell Cycle Arrest : The compound significantly increases the duration of cell division time, effectively inhibiting tumor growth.

- Synergistic Effects : When used in combination with other chemotherapeutic agents, it may enhance overall efficacy while reducing side effects .

Case Studies

In a notable study involving the biotransformation of taxanes from yew needles, researchers demonstrated that engineered bacteria could effectively convert precursors into baccatin III under optimal conditions. This biotechnological approach not only highlights the potential for sustainable production but also underscores the importance of compounds like this compound in drug development .

Aplicaciones Científicas De Investigación

Chemistry

13-epi-10-Deacetyl Baccatin III is utilized as a precursor in synthesizing complex organic molecules. It acts as a model compound to study reaction mechanisms due to its unique structural features. The compound undergoes various chemical reactions, making it essential for developing new synthetic pathways and methodologies in organic chemistry.

Biology

In biological research, this compound plays a pivotal role in studying the metabolic pathways involved in the biosynthesis of paclitaxel. It serves as an intermediate that helps researchers understand the enzymatic processes and regulatory mechanisms that govern the production of taxanes . The compound's structural characteristics allow for significant insights into the functionalization of diterpene scaffolds, which are crucial for developing new taxane derivatives .

Medicine

The most notable application of this compound is in medicine, specifically in oncology. It is integral to producing paclitaxel and its derivatives, which are effective against various cancers, including breast, lung, and ovarian cancers. The compound's conversion into paclitaxel involves specific enzymatic reactions, particularly catalyzed by 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT), highlighting its importance in therapeutic development .

Industry

In the pharmaceutical industry, this compound is critical for large-scale production processes of paclitaxel. Its extraction from renewable sources like Taxus needles and subsequent biotransformation processes are optimized to enhance yield and efficiency. This industrial application underscores its significance in meeting the demand for effective cancer therapies globally .

Case Study 1: Enzymatic Efficiency Improvement

Research has focused on enhancing the catalytic efficiency of TcDBAT towards 10-deacetylbaccatin III. Studies indicated that modifications to the enzyme could significantly increase its activity against unnatural substrates, thereby improving yields of desired products like paclitaxel .

Case Study 2: Industrial Production Optimization

An investigation into large-scale extraction methods revealed that optimizing conditions such as pH and temperature during biotransformation could lead to substantial increases in yield for industrial applications. This study emphasizes the importance of refining production techniques to meet therapeutic demands effectively.

Propiedades

IUPAC Name |

(4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLXLRUDGLRYDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32981-86-5 | |

| Record name | 10-Desacetylbaccatin III | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.